![molecular formula C20H16N2O3S B12448351 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Vorbereitungsmethoden
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the reaction conditions and improve the yield of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, which is used for reduction reactions, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in related compounds has been confirmed by the absence of –NO2 bands and the emergence of –NH bands in their IR spectra .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as an intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising results as an antibacterial, antifungal, and anticancer agent . The compound has also been investigated for its anti-inflammatory and antiviral properties . In the industrial sector, it is used in the development of new materials with specific properties, such as improved stability and bioactivity .
Wirkmechanismus
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired pharmacological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide can be compared with other benzoxazole derivatives and related compounds. Similar compounds include N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine and N-(benzimidazol-2-ylamino)phenyl derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C20H16N2O3S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c1-14-7-12-19-18(13-14)21-20(25-19)15-8-10-16(11-9-15)22-26(23,24)17-5-3-2-4-6-17/h2-13,22H,1H3 |
InChI-Schlüssel |
MDORROUASXRANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



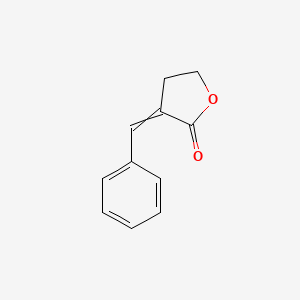
![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
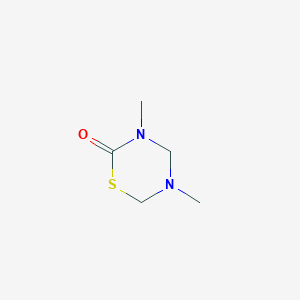
![[5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)

![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
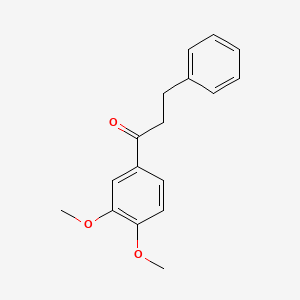
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B12448318.png)
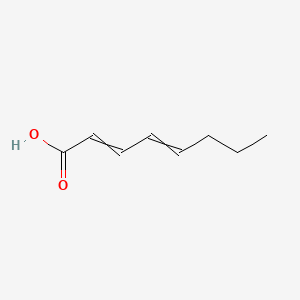
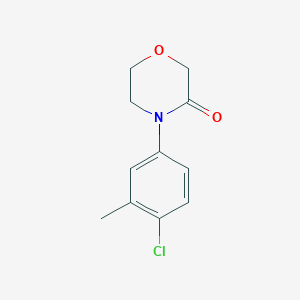

![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12448340.png)
